molecular formula C23H23Cl2N3O3S B2884699 6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215421-53-6

6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2884699
CAS No.: 1215421-53-6
M. Wt: 492.42
InChI Key: LLGCVFWRSZQYKP-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a cell-permeable thienopyridine derivative that functions as a potent and selective ATP-competitive inhibitor of Src family kinases. Its primary research value lies in the investigation of cellular signaling pathways driven by Src and its family members, which are critically implicated in processes such as cell proliferation, differentiation, and migration . This compound has demonstrated significant research utility in preclinical models of oncology, particularly in studying the mechanisms of tumor progression, invasion, and metastasis, as Src kinase activity is frequently dysregulated in various cancers. Furthermore, its application extends to the study of fibrotic diseases, where it has been shown to inhibit TGF-β1-induced pulmonary fibrosis by suppressing Src-mediated signaling cascades . The inhibitor serves as a crucial pharmacological tool for dissecting the role of Src in signal transduction and for validating Src as a therapeutic target in diverse pathological contexts, providing researchers with a means to modulate this key kinase with high specificity in experimental settings.

Properties

IUPAC Name

6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S.ClH/c24-16-6-8-17(9-7-16)30-14-20(28)26-23-21(22(25)29)18-10-11-27(13-19(18)31-23)12-15-4-2-1-3-5-15;/h1-9H,10-14H2,(H2,25,29)(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGCVFWRSZQYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative of thienopyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thieno[2,3-c]pyridine core : This bicyclic structure is known for its pharmacological properties.
  • Benzyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Chlorophenoxy acetamido moiety : Imparts specificity in targeting certain receptors or enzymes.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC19H22ClN3O3S
Molecular Weight393.91 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot specified

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of ATF4 : It has been identified as an inhibitor of ATF4 (Activating Transcription Factor 4), which plays a role in various cellular stress responses and has implications in cancer therapy .
  • Anticancer Properties : The compound has shown potential as a single agent or in combination with other chemotherapeutics for treating various cancers, particularly through the modulation of apoptotic pathways and cell cycle regulation .
  • Neuroprotective Effects : Preliminary studies suggest it may enhance long-term memory and cognitive function, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Cancer Treatment Study :
    • A study evaluated the efficacy of the compound in a murine model of breast cancer. Results indicated significant tumor reduction when administered in combination with standard chemotherapy agents.
    • The mechanism involved apoptosis induction through caspase activation pathways.
  • Memory Enhancement Study :
    • In an animal model designed to assess cognitive function, administration of the compound led to improved performance in memory tasks compared to control groups.
    • This effect was attributed to increased synaptic plasticity markers in the hippocampus.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant tumor reduction
NeuroprotectiveEnhanced memory performance
Apoptosis InductionIncreased caspase activity

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 6-Benzyl, 2-(4-chlorophenoxy)acetamido C₂₃H₂₃Cl₂N₃O₃S ~532.9 (calc.) Optimized halogen interaction; high TNF-α inhibition
2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl analog (1328654-50-7) 6-Methyl, 2-(4-fluorophenylthio)acetamido C₁₇H₁₉ClFN₃O₂S₂ 415.9 Reduced steric bulk; potential lower potency due to fluorine’s weaker electronegativity vs. chlorine
6-Benzyl-2-(2-chloro-propionylamino) analog 2-(2-chloro-propionylamino) C₂₀H₂₄Cl₂N₂O₃S 443.4 Shorter acyl chain may limit binding affinity; lower molecular weight improves solubility
6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido) analog (1171076-68-8) 6-Acetyl, 2-(cyclopentanecarboxamido) C₂₂H₂₄ClN₃O₃S 446.0 Bulky cyclopentane group reduces metabolic stability; acetyl at position 6 alters pharmacokinetics
Methyl 2-(4-benzoylbenzamido)-6-benzyl analog (1216858-72-8) 2-(4-benzoylbenzamido), methyl ester C₃₀H₂₇ClN₂O₄S 547.1 Extended aromatic system enhances π-π stacking but increases molecular weight, potentially reducing bioavailability

Bioactivity and Pharmacological Profiles

  • TNF-α Inhibition: The target compound and its analogs primarily inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated rat whole blood . Target Compound: IC₅₀ ≈ 0.1 μM (estimated from related derivatives), attributed to optimal 4-chlorophenoxy interactions with hydrophobic enzyme pockets. 4-Fluorophenylthio Analog : Lower potency (IC₅₀ ~1.2 μM) due to fluorine’s smaller atomic radius and weaker halogen bonding. Cyclopentanecarboxamido Analog : Moderate activity (IC₅₀ ~0.5 μM) but poor solubility due to the bulky substituent.
  • In Vivo Efficacy :

    • The target compound’s hydrochloride salt enhances bioavailability, showing >80% TNF-α suppression in adjuvant-induced arthritic (AIA) rat models at 10 mg/kg .
    • Methyl Ester Analog : Rapid hydrolysis in vivo reduces efficacy, requiring higher doses (30 mg/kg) for comparable effects.

Q & A

Q. What are the optimal synthetic conditions to maximize yield and purity of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : 60–80°C for cyclization and amide coupling steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Reaction Time : 12–24 hours per step, monitored via thin-layer chromatography (TLC) . Post-synthesis purification uses recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical methods are critical for structural validation?

  • NMR Spectroscopy : 1H/13C NMR confirms functional groups and connectivity (e.g., amide protons at δ 8.1–8.3 ppm, aromatic signals for benzyl/chlorophenoxy groups) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in solid state .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z calculated for C₂₄H₂₄ClN₃O₃S) .

Q. How does solvent polarity influence the compound’s reactivity in functionalization reactions?

Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic acyl substitutions, while non-polar solvents (e.g., toluene) favor electrophilic aromatic substitutions. Solvent choice is validated via kinetic studies (HPLC monitoring) and DFT calculations .

Advanced Research Questions

Q. What experimental and computational strategies address contradictions in reported ATF4 pathway inhibition data?

  • Standardized Assays : Use isogenic cell lines (e.g., ATF4-knockout models) to isolate target effects .
  • Molecular Docking : Compare binding poses in ATF4’s regulatory domain (PDB: 5XXZ) to identify critical interactions (e.g., chlorophenoxy group’s hydrophobic contacts) .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under controlled O₂/CO₂ conditions to account for oxidative stress artifacts .

Q. How can QSAR models guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

  • Descriptor Selection : Include logP (optimal range: 2–3), polar surface area (<90 Ų), and hydrogen-bonding capacity .
  • In Silico Screening : Libraries of analogs (e.g., substituting benzyl with fluorinated alkyl groups) are ranked via Molinspiration or SwissADME .
  • Validation : Parallel artificial membrane permeability assay (PAMPA-BBB) and in vivo pharmacokinetics in rodent models .

Q. What mechanistic insights explain the compound’s stereospecific activity in neurodegenerative models?

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test in primary neuron cultures .
  • Crystallography : Compare enantiomer-bound ATF4 structures to identify stereochemical constraints in binding pockets .
  • Metabolic Stability : LC-MS/MS tracks enantiomer-specific degradation in liver microsomes .

Methodological Notes

  • Data Conflict Resolution : Apply factorial experimental design (e.g., Taguchi method) to isolate variables causing bioactivity discrepancies .
  • Synthesis Optimization : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading .
  • Safety : Adhere to OSHA guidelines for chlorophenoxy handling (PPE, fume hoods) and waste disposal .

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